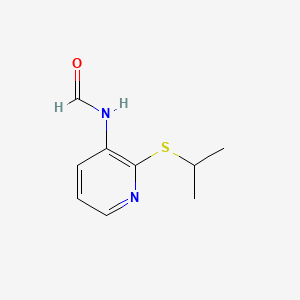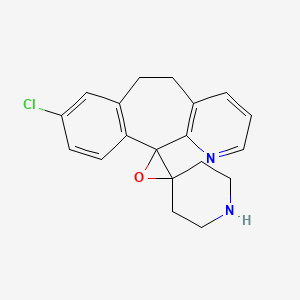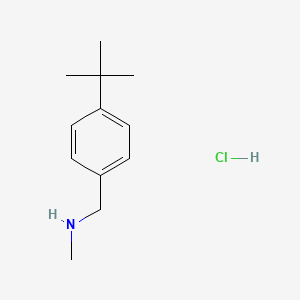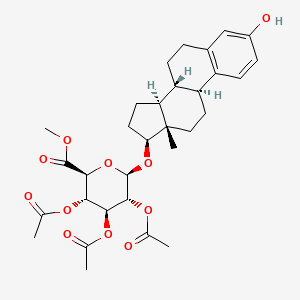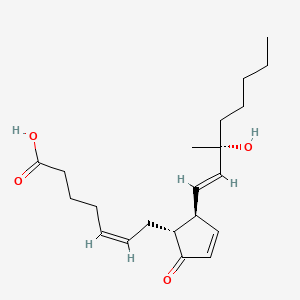
4-(4-Fluorophenyl)-2-cyclopropylquinoline-3-carboxylic-d5 Acid Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Fluorophenyl)-2-cyclopropylquinoline-3-carboxylic-d5 Acid Methyl Ester is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a fluorophenyl group, a cyclopropyl group, and a quinoline core, making it a unique and versatile molecule in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-2-cyclopropylquinoline-3-carboxylic-d5 Acid Methyl Ester typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin derivative reacts with a ketone in the presence of a base.
Introduction of the Fluorophenyl Group: This step involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluorophenyl group is coupled with a halogenated quinoline intermediate.
Cyclopropyl Group Addition: The cyclopropyl group can be introduced via a cyclopropanation reaction using a diazo compound and a transition metal catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Fluorophenyl)-2-cyclopropylquinoline-3-carboxylic-d5 Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Palladium on carbon, sodium borohydride, and lithium aluminum hydride.
Substitution: Amines, thiols, and organometallic reagents.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted fluorophenyl derivatives.
Applications De Recherche Scientifique
4-(4-Fluorophenyl)-2-cyclopropylquinoline-3-carboxylic-d5 Acid Methyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, bacterial infections, and neurological disorders.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-(4-Fluorophenyl)-2-cyclopropylquinoline-3-carboxylic-d5 Acid Methyl Ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of DNA synthesis, disruption of cell signaling, and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Chlorophenyl)-2-cyclopropylquinoline-3-carboxylic Acid Methyl Ester
- 4-(4-Bromophenyl)-2-cyclopropylquinoline-3-carboxylic Acid Methyl Ester
- 4-(4-Methylphenyl)-2-cyclopropylquinoline-3-carboxylic Acid Methyl Ester
Uniqueness
4-(4-Fluorophenyl)-2-cyclopropylquinoline-3-carboxylic-d5 Acid Methyl Ester is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its binding affinity to molecular targets. The deuterium labeling (d5) also provides advantages in pharmacokinetic studies by allowing for precise tracking and analysis in biological systems.
Propriétés
Numéro CAS |
1346598-23-9 |
|---|---|
Formule moléculaire |
C20H16FNO2 |
Poids moléculaire |
326.382 |
Nom IUPAC |
methyl 4-(4-fluorophenyl)-2-(1,2,2,3,3-pentadeuteriocyclopropyl)quinoline-3-carboxylate |
InChI |
InChI=1S/C20H16FNO2/c1-24-20(23)18-17(12-8-10-14(21)11-9-12)15-4-2-3-5-16(15)22-19(18)13-6-7-13/h2-5,8-11,13H,6-7H2,1H3/i6D2,7D2,13D |
Clé InChI |
RNXQZVFWKIPEOJ-GEXSZOTCSA-N |
SMILES |
COC(=O)C1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F |
Synonymes |
2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinecarboxylic-d5 Acid Methyl Ester; Methyl 2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinecarboxylate-d5; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


